Fosfato de sodio ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihidropirimidin-1(2H)-il)-3-hidroxitetrahidrofurano-2-il)metil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

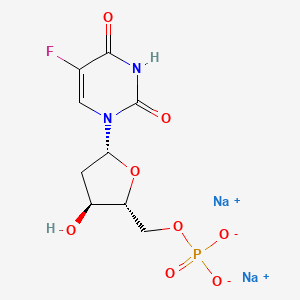

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is a synthetic nucleotide analog. It is an intracellularly generated metabolite of 5-Fluorouracil, a widely used reagent in molecular biology to study DNA synthesis and metabolism . This compound is known for its role as a DNA synthesis inhibitor and is extensively used in cancer research and treatment due to its ability to induce cell death in cancer cells .

Aplicaciones Científicas De Investigación

Antineoplastic Properties

FdUMP is primarily known for its role as an active metabolite of 5-fluorouracil, a widely used chemotherapeutic agent. The conversion of FdUMP into 5-fluoro-2'-deoxyuridine occurs through dephosphorylation, which is catalyzed by enzymes present in human erythrocytes. This conversion results in the formation of an active compound that exhibits selective cytotoxicity against cancer cells, particularly those from colorectal carcinomas .

Molecular Biology Studies

FdUMP is utilized in various research applications involving DNA synthesis and repair mechanisms. It serves as a valuable tool for studying the effects of nucleotide analogs on cellular processes.

Enzyme Kinetics

Studies have demonstrated that FdUMP can be encapsulated within erythrocytes to study its enzymatic conversion and kinetics. The apparent Michaelis constant (Km) for the dephosphorylation reaction was found to be approximately 7.7 mM at physiological pH, indicating its efficiency as a substrate for enzymatic reactions .

Cancer Treatment

FdUMP is employed in combination therapies for various cancers, including:

- Colorectal Cancer : As part of combination regimens with other chemotherapeutic agents.

- Breast Cancer : Used alongside other drugs to enhance therapeutic efficacy.

Pharmacological Studies

Research indicates that FdUMP can also be used to explore pharmacokinetics and pharmacodynamics in drug development, particularly in assessing the efficacy and safety profiles of fluorinated nucleosides .

Erythrocyte Encapsulation Studies

A notable study demonstrated the successful encapsulation of FdUMP within human erythrocytes without affecting their metabolism or morphology. This method allows researchers to investigate the pharmacological effects of FdUMP in a controlled environment, providing insights into its therapeutic potential .

In Vitro Studies

In vitro studies have shown that FdUMP exhibits selective cytotoxicity towards liver metastases from colorectal carcinomas, suggesting its potential for targeted cancer therapies .

Mecanismo De Acción

Target of Action

The primary target of Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate, also known as 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt (FdUMP), is thymidylate synthase (TS) . TS is an essential enzyme in the DNA synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis .

Mode of Action

FdUMP inhibits TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate . This prevents the conversion of dUMP to dTMP, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The action of FdUMP affects the DNA synthesis pathway . By inhibiting TS, FdUMP prevents the formation of dTMP, a critical component of DNA. This leads to an imbalance in the nucleotide pool and induces DNA damage, ultimately leading to cell death .

Result of Action

The inhibition of TS by FdUMP leads to the disruption of DNA synthesis, causing DNA damage and ultimately inducing cell death . This makes FdUMP an effective anti-mitotic agent, and it has been used extensively in studies on the activity and function of TS .

Análisis Bioquímico

Biochemical Properties

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thymidylate synthase (TS), an enzyme involved in DNA synthesis . The nature of these interactions involves the inhibition of DNA synthesis .

Cellular Effects

The effects of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it acts as a DNA synthesis inhibitor . In combination with RNA synthesis inhibitor 3’-C-ethinylcytidine, it induces cell death in cervical cancer cells at nanomolar concentrations .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it acts as a potent inhibitor of thymidylate synthase, thereby inhibiting DNA synthesis .

Metabolic Pathways

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is involved in metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels. Specifically, it is a metabolite of 5-Fluorouracil (5-FU), a reagent used to study DNA synthesis and metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt typically involves the phosphorylation of 5-Fluoro-2’-deoxyuridine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 5’ position of the deoxyribose sugar.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted by other nucleophiles under specific conditions.

Hydrolysis: The compound can undergo hydrolysis to yield 5-Fluoro-2’-deoxyuridine and inorganic phosphate.

Common Reagents and Conditions

Phosphorylation: Phosphorus oxychloride (POCl3) and pyridine are commonly used for the phosphorylation of 5-Fluoro-2’-deoxyuridine.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

Major Products Formed

5-Fluoro-2’-deoxyuridine: Formed through hydrolysis.

Inorganic Phosphate: Another product of hydrolysis.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluorouracil: A precursor of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt, used in cancer treatment.

5-Fluoro-2’-deoxyuridine: Another precursor, also used in cancer research.

Thymidine 5’-monophosphate: A naturally occurring nucleotide involved in DNA synthesis.

Uniqueness

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is unique due to its potent inhibitory effect on thymidylate synthase, making it a valuable tool in cancer research and treatment. Its ability to induce cell death in cancer cells at nanomolar concentrations sets it apart from other similar compounds .

Actividad Biológica

5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt (FdUMP) is a potent antimetabolite primarily recognized for its role in cancer therapy. This compound acts primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The following sections delve into the biological activity, mechanisms of action, and relevant research findings associated with FdUMP.

Target Enzyme: Thymidylate Synthase (TS)

FdUMP exerts its biological effects by forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. This interaction inhibits TS's activity, leading to a decrease in the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), ultimately disrupting DNA replication and repair processes .

Biochemical Pathways

Inhibition of TS by FdUMP leads to reduced dTMP levels, which are essential for DNA synthesis. This inhibition can trigger DNA damage responses, resulting in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .

Cellular Effects

FdUMP's inhibition of TS not only affects DNA synthesis but also has broader implications on cellular metabolism and signaling pathways. Research indicates that FdUMP can induce significant changes in gene expression and cellular metabolism, affecting various cellular functions .

Research Applications

FdUMP has been widely studied for its applications in various fields:

- Cancer Research : FdUMP is extensively used to explore mechanisms of action related to DNA synthesis inhibition in cancer cells. Its ability to induce apoptosis makes it a critical compound in developing cancer therapeutics .

- Molecular Biology : The compound is employed in studies examining the function of TS and other enzymes involved in nucleotide metabolism.

- Neuroscience : FdUMP has been utilized as an anti-mitotic agent in culturing neurons, providing insights into neuronal development and function.

Case Studies and Experimental Findings

Several studies have highlighted the efficacy and mechanisms of FdUMP:

- Antitumor Activity : A study on Ehrlich ascites tumor cells demonstrated that FdUMP significantly inhibited tumor growth and increased survival rates when administered at specific dosages. The study revealed that FdUMP was effective even at lower concentrations compared to other fluoropyrimidines, suggesting a favorable therapeutic index .

- Metabolic Pathway Analysis : Research indicated that the metabolic conversion of FdUMP leads to the production of active metabolites such as 5-fluorouridine 5'-triphosphate (FUTP). These metabolites are crucial for the antineoplastic activity observed with FdUMP treatment, highlighting its role beyond mere TS inhibition .

- Analog Studies : Recent studies have explored 5'-substituted analogs of FdUMP, aiming to enhance its potency while reducing systemic toxicity. These analogs maintain TS inhibitory activity while potentially circumventing unfavorable metabolic pathways associated with traditional fluoropyrimidines .

Data Summary

Propiedades

Número CAS |

103226-10-4 |

|---|---|

Fórmula molecular |

C9H11FN2NaO8P |

Peso molecular |

348.15 g/mol |

Nombre IUPAC |

sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C9H12FN2O8P.Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t5-,6+,7+;/m0./s1 |

Clave InChI |

MMBCLHTXMDSSCH-VWZUFWLJSA-M |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+] |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+] |

SMILES canónico |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.